molecular formula C15H19F3N2O5S2 B2825490 N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1448069-28-0

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2825490
CAS No.: 1448069-28-0
M. Wt: 428.44
InChI Key: SRQNGVQXMWNASF-UHFFFAOYSA-N
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Description

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl groups may also play a role in binding to target proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)ethanamide
  • N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)propionamide

Uniqueness

N-methyl-2-((1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5S2/c1-19-14(21)10-26(22,23)11-6-8-20(9-7-11)27(24,25)13-5-3-2-4-12(13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNGVQXMWNASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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